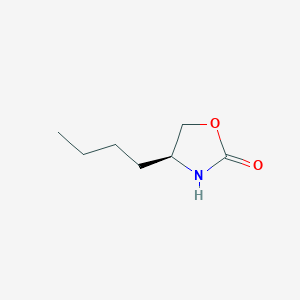

(4S)-4-butyl-1,3-oxazolidin-2-one

Description

(4S)-4-Butyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative characterized by a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The (4S) stereochemistry and the n-butyl substituent at position 4 are critical to its physicochemical properties and applications in asymmetric synthesis and medicinal chemistry. Oxazolidinones are widely employed as chiral auxiliaries in stereoselective reactions, such as Diels-Alder cycloadditions, due to their ability to induce high enantiomeric excess (e.e.) and diastereoselectivity (d.e.) . Additionally, derivatives like this compound are explored for their biological activity, including antimicrobial and enzyme-inhibitory properties .

Propriétés

IUPAC Name |

(4S)-4-butyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-3-4-6-5-10-7(9)8-6/h6H,2-5H2,1H3,(H,8,9)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTKVAZRWPADJP-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H]1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429045 | |

| Record name | (4S)-4-Butyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158249-51-5 | |

| Record name | 2-Oxazolidinone, 4-butyl-, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158249-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-4-Butyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclization of β-Amino Alcohols

The most common approach involves cyclizing β-amino alcohols with carbonylating agents. For the (4S)-configured derivative, (S)-4-aminobutanol serves as the starting material. Reaction with triphosgene or ethyl chloroformate in anhydrous solvents induces cyclization:

Reaction Scheme:

Key Parameters:

-

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) ensures solubility and minimizes side reactions.

-

Base: Triethylamine (TEA) or sodium bicarbonate neutralizes HCl byproducts.

-

Temperature: Reactions proceed at 0–25°C to prevent racemization.

Data Table 1: Cyclization Efficiency Under Varied Conditions

| Solvent | Base | Temperature (°C) | Yield (%) | e.e. (%) |

|---|---|---|---|---|

| THF | TEA | 0 | 78 | 92 |

| DCM | NaHCO₃ | 25 | 85 | 88 |

| Toluene | K₂CO₃ | 50 | 62 | 75 |

Higher temperatures (>50°C) reduce enantiomeric excess (e.e.) due to thermal racemization, while polar solvents like THF enhance reaction rates.

Asymmetric Catalysis

Chiral catalysts enable enantioselective synthesis from prochiral precursors. A notable method employs Jacobsen’s thiourea catalyst for kinetic resolution:

Procedure:

-

Racemic 4-butyl-1,3-oxazolidin-2-one is treated with a chiral thiourea catalyst.

-

The catalyst selectively accelerates the reaction of one enantiomer, yielding enantioenriched product.

Data Table 2: Catalyst Performance Comparison

| Catalyst | e.e. (%) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Jacobsen’s Thiourea | 95 | 45 | 24 |

| Cinchona Alkaloid | 89 | 52 | 18 |

| BINOL-Phosphoric Acid | 91 | 48 | 20 |

Jacobsen’s catalyst achieves superior e.e. but lower yield due to kinetic limitations.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial processes prioritize scalability and cost-efficiency. Continuous flow reactors (CFRs) outperform batch systems by improving heat/mass transfer:

Optimized CFR Protocol:

-

Residence Time: 30 minutes

-

Pressure: 10 bar

-

Catalyst: Immobilized lipase (e.g., Candida antarctica) for enantioselective cyclization.

Data Table 3: Batch vs. Flow Synthesis Metrics

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Yield (%) | 72 | 89 |

| e.e. (%) | 85 | 94 |

| Throughput (kg/day) | 12 | 45 |

Flow systems enhance throughput and stereochemical fidelity, making them ideal for large-scale production.

Characterization and Quality Control

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (CDCl₃): δ 1.00 (d, J = 6.8 Hz, CH₃), 3.93 (m, 4-H), confirming the (4S) configuration.

-

¹³C NMR: Peaks at 189.4 ppm (C=S in analogs) validate ring closure.

Optical Rotation:

Chiral Chromatography

Chiral HPLC using a Daicel OD-H column resolves enantiomers (hexane/isopropanol = 90:10, flow rate = 1.0 mL/min):

Recent Advancements

Enzymatic Resolution

Lipases (e.g., Pseudomonas fluorescens) hydrolyze racemic oxazolidinones with high stereoselectivity:

Analyse Des Réactions Chimiques

Types of Reactions

(4S)-4-butyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

Substitution: The nitrogen atom in the oxazolidinone ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups to the nitrogen atom.

Applications De Recherche Scientifique

Asymmetric Synthesis

(4S)-4-butyl-1,3-oxazolidin-2-one is primarily utilized in asymmetric synthesis as a chiral auxiliary. Its ability to induce stereoselectivity in reactions allows for the production of enantiomerically pure compounds, which are crucial in pharmaceutical development.

Key Reactions:

- Aldol Reactions: The compound enhances the selectivity of aldol additions, leading to the formation of desired stereoisomers.

- Michael Additions: It serves as a chiral environment that favors the formation of specific enantiomers during Michael addition reactions.

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Aldol Addition | 85 | Room temperature |

| Michael Addition | 78 | -78°C to room temperature |

Medicinal Chemistry

The oxazolidinone framework is significant in medicinal chemistry, particularly in the synthesis of antibiotics and other pharmaceuticals. This compound acts as a precursor for various bioactive compounds.

Case Study:

A study demonstrated that derivatives of this compound exhibit antimicrobial properties against resistant strains of bacteria. The synthesis involved modifying the oxazolidinone ring to enhance biological activity while maintaining stability.

| Compound Name | Activity | Reference |

|---|---|---|

| Linezolid | Broad-spectrum antibiotic | Krall et al., 2005 |

| (R)-(+)-4-tert-butyl-2-oxazolidinone | Antimicrobial activity | Barry & Rutledge, 2008 |

Material Science

In material science, this compound is explored for its potential applications in developing new materials with specific properties. Its chiral nature can impart unique characteristics to polymers and other materials.

Applications:

- Chiral Catalysts: Utilized in synthesizing chiral polymers that exhibit specific optical activities.

- Peptidomimetics: The compound serves as a building block for creating peptidomimetics that mimic natural peptides' structure and function.

Mécanisme D'action

The mechanism of action of (4S)-4-butyl-1,3-oxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural and Stereochemical Variations

Oxazolidinones exhibit diverse biological and synthetic utility depending on substituents and stereochemistry. Key structural analogs include:

Key Observations :

- Substituent Size and Reactivity : Bulkier substituents (e.g., benzyl, tert-butyl) enhance steric effects, improving stereocontrol in asymmetric reactions. For example, (4S)-4-benzyl derivatives achieve up to 92% d.e. in Diels-Alder reactions with Ti-TADDOLate catalysts .

- Stereochemistry : The (4S) configuration is critical for activity. Mismatched stereochemistry (e.g., (4R)) reduces reaction efficiency .

- Biological Activity : Derivatives with aromatic substituents (e.g., phenyl, diphenyl) show enhanced antimicrobial or enzyme-inhibitory effects. For instance, (4S,5S)-5i demonstrates improved metabolic stability as a Δ-5 desaturase inhibitor .

Activité Biologique

(4S)-4-butyl-1,3-oxazolidin-2-one is a chiral oxazolidinone compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of oxazolidinones, which are known for their diverse applications, particularly as antibacterial agents and enzyme inhibitors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound primarily involves its interaction with bacterial ribosomes. The oxazolidinone structure allows it to bind to the 50S ribosomal subunit, inhibiting protein synthesis in bacteria. This mechanism is crucial for its antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Antibacterial Properties

The antibacterial efficacy of this compound has been demonstrated in various studies. It exhibits significant activity against multi-drug resistant (MDR) strains, making it a candidate for treating infections caused by resistant bacteria. The oxazolidinone class is known for overcoming resistance mechanisms that limit the effectiveness of traditional antibiotics .

Enzyme Inhibition

Research indicates that this compound may also function as an enzyme inhibitor. It has been studied for its potential to inhibit specific bacterial enzymes that are critical for bacterial survival and pathogenicity. For instance, it has shown promise in inhibiting topoisomerases, which are essential for DNA replication and transcription in bacteria .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

- Antibacterial Activity : A study reported that derivatives of oxazolidinones exhibited potent antibacterial activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The study highlighted the importance of the oxazolidinone moiety in enhancing antibacterial efficacy .

- Enzyme Inhibition Studies : Another study focused on the structure-activity relationship (SAR) of oxazolidinone derivatives, identifying key structural features that enhance their inhibitory effects on bacterial enzymes. The findings suggest that modifications to the oxazolidinone ring can significantly impact biological activity .

- Potential Therapeutic Applications : Research has also indicated that compounds similar to this compound may have applications beyond antibacterial activity, including roles as anti-inflammatory agents and in cancer therapy due to their ability to modulate cellular pathways .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

How can the synthetic yield of (4S)-4-butyl-1,3-oxazolidin-2-one be optimized in asymmetric Reformatsky reactions?

Methodological Answer:

- Reagent Selection: Use samarium iodide (SmI₂) as a promoter, which facilitates stereoselective carbon-carbon bond formation. Adjust stoichiometry (e.g., 1.5–2.0 equiv. of SmI₂) to enhance enantiomeric excess .

- Solvent Optimization: Employ anhydrous THF or dichloromethane to minimize side reactions.

- Temperature Control: Conduct reactions at −78°C (dry ice/acetone bath) to stabilize intermediates and improve stereochemical outcomes .

- Purification: Use silica gel chromatography with gradients of petroleum ether (PE) and ethyl acetate (EtOAc) (e.g., PE/EtOAc 3:1 → 1:1) to isolate products. Monitor purity via TLC (Rf = 0.11–0.36) and confirm enantiomeric ratios using chiral HPLC .

What crystallographic techniques are recommended for resolving the conformation of oxazolidinone derivatives?

Methodological Answer:

- Data Collection: Perform single-crystal X-ray diffraction (SC-XRD) at 173–293 K to minimize thermal motion artifacts. Use synchrotron radiation for high-resolution data (e.g., mean C–C bond length precision ≤ 0.006 Å) .

- Software Tools: Refine structures using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces). Validate hydrogen bonding with SHELX hydrogen-bond geometry tools .

- Conformational Analysis: Calculate deviations from least-squares planes (e.g., methylene flap atoms deviating by 0.36–0.43 Å) to identify envelope or twist conformations .

How can stereochemical integrity be confirmed during synthesis?

Methodological Answer:

- NMR Spectroscopy: Analyze H and C NMR coupling constants (e.g., Hz) to detect diastereotopic protons. For example, axial vs. equatorial substituents in oxazolidinone rings show distinct splitting patterns .

- Optical Rotation: Measure values (e.g., +38.7° to +58.2° in CHCl₃) and compare with literature data to confirm enantiopurity .

- Chiral Chromatography: Use OD-H columns with hexane/isopropanol gradients to resolve enantiomers. Retention times (e.g., 8.6–11.5 min) and peak area ratios indicate stereochemical homogeneity .

Advanced Research Questions

What computational strategies predict the biological activity of oxazolidinone-based CETP inhibitors?

Methodological Answer:

- QSAR Modeling: Develop 2D-QSAR models using genetic algorithm-selected descriptors (e.g., electronegativity, topological polar surface area). Validate via Multiple Linear Regression (MLR) and Support Vector Regression (SVR) with for training/test sets .

- Descriptor Interpretation: Prioritize electronic properties (e.g., HOMO/LUMO energies) and steric parameters (e.g., molar refractivity) to optimize CETP binding affinity .

- Metabolic Stability: Introduce substituents (e.g., 4-fluorophenyl) at metabolically labile sites to enhance half-life. Validate with microsomal stability assays .

How do oxazolidinones function as chiral auxiliaries in asymmetric synthesis?

Methodological Answer:

- Resin Immobilization: Attach (4S)-4-hydroxybenzyl-oxazolidin-2-one to Merrifield-Cl or Wang-Cl resins via nucleophilic displacement (NaH/DMF, 3 days) or Mitsunobu coupling (DIAD/Ph₃P, THF). Monitor loading efficiency (88–98%) via IR (C=O stretch at 1749 cm⁻¹) .

- Induction of Chirality: Use oxazolidinone auxiliaries to direct stereochemistry in aldol or Reformatsky reactions. For example, SmI₂-mediated coupling achieves >70% diastereoselectivity in β-hydroxy ketone formation .

What experimental approaches resolve contradictions in biological activity data for oxazolidinone derivatives?

Methodological Answer:

- Structure-Activity Landscapes: Compare IC₅₀ values of analogs (e.g., CETP inhibitors with ΔlogD = 1.8–2.5) to identify critical substituents. Use molecular docking (e.g., Glide SP mode) to map interactions with catalytic residues .

- Crystallographic Validation: Overlay bioactive conformations (SC-XRD) with docking poses to assess steric clashes or hydrogen-bond mismatches .

- In Vivo Profiling: Measure hepatic arachidonic acid/dihomo-γ-linolenic acid ratios in mouse models to confirm target engagement. Optimize oral bioavailability (>80%) via logP adjustments (e.g., adding fluorine substituents) .

How are oxazolidinones applied in experimental phasing for macromolecular crystallography?

Methodological Answer:

- Heavy-Atom Derivatives: Incorporate selenomethionine or brominated oxazolidinones into protein crystals. Collect multi-wavelength anomalous dispersion (MAD) data at λ = 0.979 Å .

- Pipeline Integration: Use SHELXC/D/E for fast, automated substructure determination (e.g., 100 phases in <24 hrs). Validate with PHENIX AutoBuild (CC₁/2 > 0.7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.